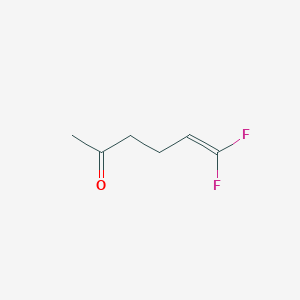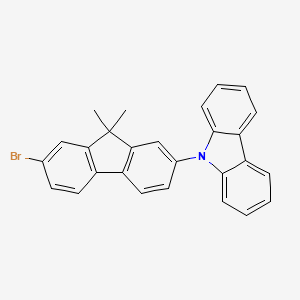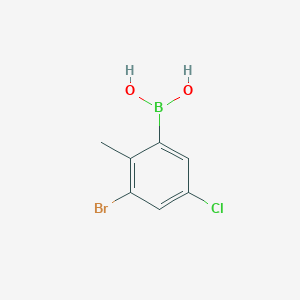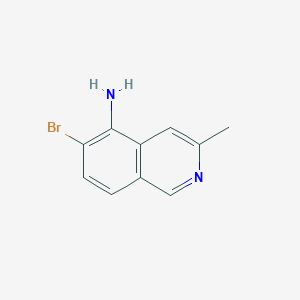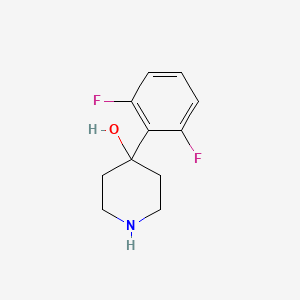
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a methylbenzoate core. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride typically involves the following steps:
Starting Material: The process begins with 2-methylbenzoic acid.
Esterification: The 2-methylbenzoic acid is esterified to form methyl 2-methylbenzoate.
Nitration: The methyl 2-methylbenzoate undergoes nitration to introduce a nitro group at the 5-position, yielding methyl 5-nitro-2-methylbenzoate.
Reduction: The nitro group is then reduced to an amino group, forming methyl 5-amino-2-methylbenzoate.
Hydrazinecarbonylation: The amino group is reacted with hydrazinecarboxylic acid to form the hydrazinecarbonyl derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include controlled temperatures, precise reagent concentrations, and efficient purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group or other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 5-(aminocarbonyl)-2-methylbenzoate: Similar structure but with an amino group instead of hydrazinecarbonyl.
Methyl 5-(hydrazinecarbonyl)-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-(hydrazinecarbonyl)-3-methylbenzoate: Similar structure but with the hydrazinecarbonyl group at a different position.
Uniqueness
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazinecarbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H13ClN2O3 |
|---|---|
分子量 |
244.67 g/mol |
IUPAC名 |
methyl 5-(hydrazinecarbonyl)-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-6-3-4-7(9(13)12-11)5-8(6)10(14)15-2;/h3-5H,11H2,1-2H3,(H,12,13);1H |
InChIキー |
ORBXITAYBWDUJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NN)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)
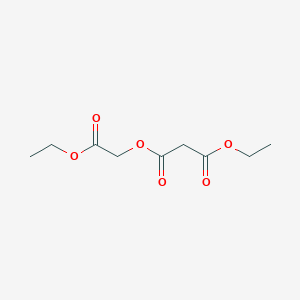

![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
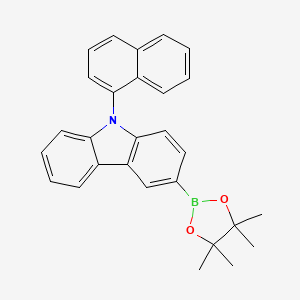
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)


